N-(2,4-dimethoxyphenyl)-2-{3-[(4-nitrophenoxy)methyl]benzoyl}hydrazinecarbothioamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-{3-[(4-nitrophenoxy)methyl]benzoyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C23H22N4O6S and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.12600561 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Hydrazine derivatives, including those related to the specified compound, have been synthesized and evaluated for their biological activities. For instance, pyrazole derivatives prepared through condensation with hydrazine derivatives showed antimicrobial activity. These compounds were synthesized by reacting specific benzaldehyde derivatives with hydrazine, highlighting their potential in developing new antimicrobial agents (Mohamed, Khalile, Ismail, & Kadh, 2006).
Antioxidant Properties
New compounds from the hydrazinecarbothioamide class, containing diarylsulfone and 2,4-difluorophenyl moieties, demonstrated excellent antioxidant activity. This was evaluated using the DPPH method, indicating the potential use of these compounds in mitigating oxidative stress (Barbuceanu, Ilies, Şaramet, Uivarosi, Draghici, & Rǎdulescu, 2014).
Metal Complexes and Electrochemical Behavior
Copper(II) and nickel(II) complexes involving bis(thiosemicarbazone) ligands have been synthesized and characterized, revealing insights into their electrochemical properties. These complexes showed reversible reducibility in electrochemical studies, suggesting their applicability in various chemical and biological processes, including as potential therapeutic agents (Hosseini‐Yazdi, Hosseinpour, Khandar, & White, 2016).
Anticonvulsant Approach
Compounds bearing the hydrazinecarbothioamide structure have been designed, synthesized, and evaluated for anticonvulsant activity. These studies have shown that specific derivatives can significantly augment GABAergic neurotransmission, indicating a potential pathway for developing new anticonvulsant drugs. This approach could lead to treatments that effectively manage seizures with reduced side effects (Tripathi & Kumar, 2013).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[3-[(4-nitrophenoxy)methyl]benzoyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S/c1-31-19-10-11-20(21(13-19)32-2)24-23(34)26-25-22(28)16-5-3-4-15(12-16)14-33-18-8-6-17(7-9-18)27(29)30/h3-13H,14H2,1-2H3,(H,25,28)(H2,24,26,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJFUURCRTZGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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